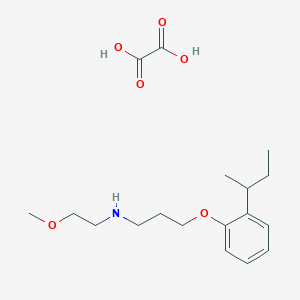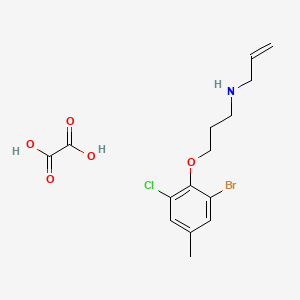
3-(2-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Descripción general
Descripción
3-(2-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C18H29NO6 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(2-sec-butylphenoxy)propyl](2-methoxyethyl)amine oxalate is 355.19948764 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Binuclear Iron(III) Complexes
Oxalate-bridged binuclear iron(III) complexes have been synthesized using pyridine-based aminophenol ligands. These complexes exhibit interesting properties like antiferromagnetic coupling between iron centers and ligand-centered oxidations, indicating potential applications in magnetic and electrochemical studies (Heidari et al., 2013).
Phenol Oxidation Mechanisms
The one-electron oxidation of hydrogen-bonded phenol by a series of one-electron oxidants has been studied, revealing insights into proton-coupled electron transfer mechanisms. This research could be significant in understanding the oxidation processes in organic chemistry (Rhile & Mayer, 2004).
Copper Complexes and Phenolate Hydroxylation
A study focused on bis(mu-oxo)dicopper(III) complexes indicates their ability to hydroxylate phenolate, suggesting implications for understanding enzyme mimetics and catalysis in organic chemistry (Herres‐Pawlis et al., 2009).
Electrochemical Analysis
Research involving the modification of carbon nanotubes for the development of iodide-selective electrodes suggests applications in electrochemical sensing and analysis (Ghaedi et al., 2015).
Phytochemical Studies
The study of 3-alkyl-2-methoxypyrazines in raw vegetables, involving methods for their separation and identification, could contribute to understanding the chemical composition and potential health benefits of these vegetables (Murray & Whitfield, 1975).
Oxalate Complex Structures
A study on oxalates of various amines showcases diverse hydrogen-bonded networks, which could be relevant in the field of crystallography and material science (Vaidhyanathan et al., 2002).
Spectroscopic Analysis
Molecular structure and spectroscopic analysis of (2-methoxyphenyl)oxalate could inform research in fields like organic chemistry and material science, providing insights into molecular characteristics and chemical behaviors (Şahin et al., 2015).
These studies demonstrate the multifaceted applications of 3-(2-sec-butylphenoxy)propylamine oxalate in various scientific fields, including chemistry, material science, and environmental studies.
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Based on its structure, it may be involved in various biochemical reactions such as suzuki–miyaura coupling
Pharmacokinetics
Its metabolism and excretion patterns would depend on its interactions with various enzymes in the body .
Result of Action
It’s likely that it may cause changes in the activity of its target molecules, leading to alterations in cellular functions .
Action Environment
The action, efficacy, and stability of 3-(2-sec-butylphenoxy)propylamine oxalate can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, changes in pH and temperature can affect the compound’s stability and its interactions with target molecules .
Propiedades
IUPAC Name |
3-(2-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-4-14(2)15-8-5-6-9-16(15)19-12-7-10-17-11-13-18-3;3-1(4)2(5)6/h5-6,8-9,14,17H,4,7,10-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKRJXYMZQHXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCCNCCOC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4004790.png)

![propan-2-yl (2Z)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4004802.png)
![4-[4-(4-Bromo-2-methylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4004812.png)
![1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4004825.png)
![1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine](/img/structure/B4004832.png)
![1-[2-(4-bromophenoxy)ethyl]-3-methylpiperidine](/img/structure/B4004841.png)
![N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4004846.png)
![2-{[4-(3-ethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4004860.png)
![4-[2-(4-bromo-2-chlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4004861.png)
![N'-[4-(2-bromo-4-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004874.png)
![Oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine](/img/structure/B4004880.png)
![N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4004889.png)
![1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4004890.png)
